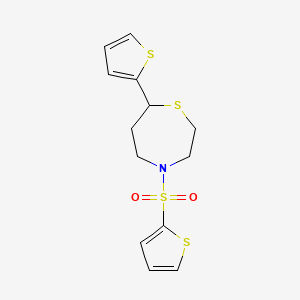

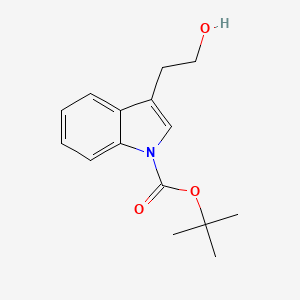

![molecular formula C15H23NO2 B2646560 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine CAS No. 893755-81-2](/img/structure/B2646560.png)

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Physical And Chemical Properties Analysis

“4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Drug Design and Synthesis

Piperidines, including “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing piperidine moiety is another application . This process involves assessing the biological activity and pharmacological activity of these compounds .

Synthesis of Piperidine Derivatives

“4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” can be used in the synthesis of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Treatment of Chronic Traumatic Encephalopathy

A new pyrimidine derivative, which includes “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine”, has been found to restore the activity of brain cells in experimental chronic traumatic encephalopathy by maintaining mitochondrial function .

Increase in ATP-Generating Activity

The use of “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” has been found to contribute to an increase in ATP-generating activity . This is crucial for the energy metabolism of cells .

Preservation of Mitochondrial Respirometric Function

The administration of “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” has been found to contribute to the preservation of the mitochondrial respirometric function . This is important for the proper functioning of cells .

Synthesis of Muscle Relaxants

“4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” can be used as an intermediate in the preparation of the muscle relaxant papaverine .

Inhibition of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine”, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Safety and Hazards

The safety information available indicates that “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine”, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)ethyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-17-14-6-5-13(11-15(14)18-2)4-3-12-7-9-16-10-8-12/h5-6,11-12,16H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAMJADJPNZZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2CCNCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Hydroxyethyl)-N-[phenyl(phenylimino)methyl]piperazine-1-carbothioamide](/img/structure/B2646483.png)

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)

![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)